molecular formula C6H15N3S B2775205 3-Amino-1-(3-methylbutyl)thiourea CAS No. 743452-25-7

3-Amino-1-(3-methylbutyl)thiourea

Cat. No.: B2775205
CAS No.: 743452-25-7
M. Wt: 161.27
InChI Key: FZKZGTUNZFEOMN-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylbutyl)thiourea is an organosulfur compound with the molecular formula C6H15N3S. It is a derivative of thiourea, where the hydrogen atoms are substituted with an amino group and a 3-methylbutyl group. This compound is known for its diverse applications in organic synthesis and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylbutyl)thiourea typically involves the reaction of isopentylamine with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

Isopentylamine+ThioureaThis compound\text{Isopentylamine} + \text{Thiourea} \rightarrow \text{this compound} Isopentylamine+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylbutyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or thiourea groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiourea derivatives .

Scientific Research Applications

3-Amino-1-(3-methylbutyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylbutyl)thiourea involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological processes. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A derivative with a phenyl group instead of the 3-methylbutyl group.

    1-Morpholinyl-3-phenylthiourea: A thiourea derivative with morpholine and phenyl groups.

Uniqueness

3-Amino-1-(3-methylbutyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylbutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

IUPAC Name

1-amino-3-(3-methylbutyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3S/c1-5(2)3-4-8-6(10)9-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKZGTUNZFEOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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